molecular formula C12H9NS B14242093 2-[(Prop-2-yn-1-yl)sulfanyl]quinoline CAS No. 397330-62-0

2-[(Prop-2-yn-1-yl)sulfanyl]quinoline

Katalognummer: B14242093
CAS-Nummer: 397330-62-0
Molekulargewicht: 199.27 g/mol
InChI-Schlüssel: UMZDVSAMHXQPOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Prop-2-yn-1-yl)sulfanyl]quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a prop-2-yn-1-yl sulfanyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Prop-2-yn-1-yl)sulfanyl]quinoline typically involves the reaction of quinoline derivatives with prop-2-yn-1-yl sulfanyl reagents. One common method includes the use of molecular iodine (I2) to facilitate iodocyclization, resulting in good yields of the desired quinoline derivative . Another approach involves the use of main group metal Lewis acids, such as stannic chloride or indium (III) chloride, to catalyze the cyclization of N-propargyl aniline derivatives .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The use of eco-friendly and reusable catalysts, as well as solvent-free reaction conditions, can enhance the sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Prop-2-yn-1-yl)sulfanyl]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[(Prop-2-yn-1-yl)sulfanyl]quinoline has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[(Prop-2-yn-1-yl)sulfanyl]quinoline involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes. For example, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(Prop-2-yn-1-yl)sulfanyl]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its prop-2-yn-1-yl sulfanyl group allows for unique interactions with molecular targets, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

397330-62-0

Molekularformel

C12H9NS

Molekulargewicht

199.27 g/mol

IUPAC-Name

2-prop-2-ynylsulfanylquinoline

InChI

InChI=1S/C12H9NS/c1-2-9-14-12-8-7-10-5-3-4-6-11(10)13-12/h1,3-8H,9H2

InChI-Schlüssel

UMZDVSAMHXQPOL-UHFFFAOYSA-N

Kanonische SMILES

C#CCSC1=NC2=CC=CC=C2C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.